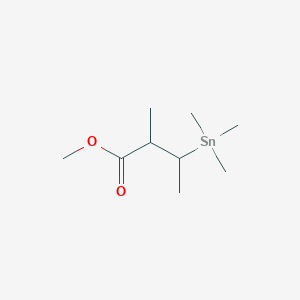
Methyl 2-methyl-3-(trimethylstannyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-3-(trimethylstannyl)butanoate is an organotin compound that features a trimethylstannyl group attached to a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-(trimethylstannyl)butanoate typically involves the reaction of 2-methyl-3-bromobutanoate with trimethyltin chloride in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
2-methyl-3-bromobutanoate+trimethyltin chloride→Methyl 2-methyl-3-(trimethylstannyl)butanoate+by-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. Techniques such as distillation and recrystallization may be employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-3-(trimethylstannyl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as halides or other nucleophiles can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution: Various organotin compounds depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the ester group.
Hydrolysis: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-3-(trimethylstannyl)butanoate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science:
Biological Studies: Investigated for its effects on biological systems and potential use in medicinal chemistry.
Industrial Chemistry: Utilized in the production of various industrial chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of Methyl 2-methyl-3-(trimethylstannyl)butanoate involves its interaction with various molecular targets. The trimethylstannyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-methyl-2-butenoate: An α,β-unsaturated ester with different reactivity.
Methyl butanoate: A simple ester with a fruity odor.
3-Methyl-2-butanone: A ketone with different functional groups and reactivity.
Uniqueness
Methyl 2-methyl-3-(trimethylstannyl)butanoate is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity compared to other esters and ketones. This uniqueness makes it valuable in specific synthetic and industrial applications.
Propiedades
| 106119-83-9 | |
Fórmula molecular |
C9H20O2Sn |
Peso molecular |
278.96 g/mol |
Nombre IUPAC |
methyl 2-methyl-3-trimethylstannylbutanoate |
InChI |
InChI=1S/C6H11O2.3CH3.Sn/c1-4-5(2)6(7)8-3;;;;/h4-5H,1-3H3;3*1H3; |
Clave InChI |
BNWDERSLIBIPLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)[Sn](C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


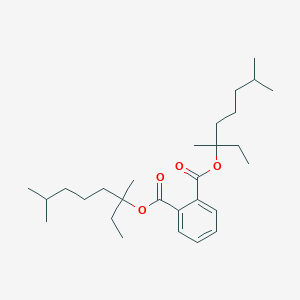
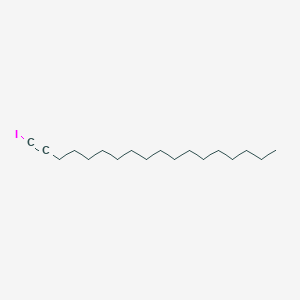

![1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/no-structure.png)
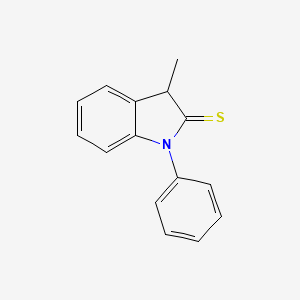
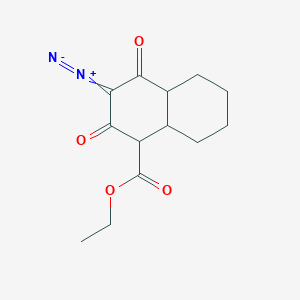

![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)

